Methylenebis[(propan-2-yl)phosphane]
Description
Methylenebis[(propan-2-yl)phosphane] (CAS No. 60054-88-8) is a bis-phosphine ligand with the molecular formula C₇H₁₇P and a molecular weight of 132.18 g/mol . Structurally, it consists of a methylene (-CH₂-) bridge connecting two propan-2-yl (isopropyl) phosphane groups. The isopropyl substituents confer electron-donating properties and moderate steric bulk, making it a versatile ligand in coordination chemistry and catalysis. Its applications include stabilizing metal complexes in homogeneous catalysis and serving as a precursor in organometallic synthesis.
Properties
CAS No. |
89915-94-6 |
|---|---|
Molecular Formula |
C7H18P2 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
propan-2-yl(propan-2-ylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-6(2)8-5-9-7(3)4/h6-9H,5H2,1-4H3 |
InChI Key |
ISZIGCUXMJLGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)PCPC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The substitution proceeds via a two-step mechanism:
- Nucleophilic attack by the Grignard reagent on the chlorophosphine, forming a phosphide intermediate.
- Quenching of the intermediate with a proton source (e.g., water or ammonium chloride) to yield the final bisphosphine.
Critical parameters include:
- Temperature : Maintained between −78°C and 0°C to prevent side reactions such as phosphine oxidation.
- Solvent : Tetrahydrofuran (THF) or diethyl ether, which stabilize the Grignard reagent and enhance reactivity.
- Stoichiometry : A 2:1 molar ratio of i-PrMgCl to Cl2PCH2PCl2 ensures complete substitution.
Industrial-scale implementations often employ continuous flow reactors to improve heat dissipation and minimize exothermic risks.
Industrial Production Techniques
Large-scale synthesis of methylenebis[(propan-2-yl)phosphane] prioritizes cost efficiency and safety. Patent literature reveals a multi-step process involving:
Automated Reactor Systems
- Reactor Design : Stainless steel or glass-lined reactors equipped with temperature and pressure sensors.
- Process Control : Automated addition of Grignard reagents to chlorophosphines, minimizing human error.
- Purification : Distillation under reduced pressure (0.1–1 mbar) to isolate the product at >98% purity.
Waste Management
- Byproduct Recycling : Magnesium chloride residues are neutralized and repurposed for road de-icing.
- Solvent Recovery : THF and ethers are distilled and reused, reducing environmental impact.
Comparative Analysis of Synthetic Routes
Key Observations :
- The Grignard method remains the gold standard for laboratory-scale synthesis due to its reliability.
- Catalytic hydrogenation, while less efficient, aligns with green chemistry principles.
- Industrial processes achieve near-quantitative yields through rigorous process optimization.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: Methylenebis[(propan-2-yl)phosphane] can act as a ligand and form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Methylenebis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: Methylenebis[(propan-2-yl)phosphane] is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methylenebis[(propan-2-yl)phosphane] involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares Methylenebis[(propan-2-yl)phosphane] with 1,3-Bis(diphenylphosphino)propane (dppp, CAS 6737-42-4), a widely used diphosphine ligand :
| Property | Methylenebis[(propan-2-yl)phosphane] | 1,3-Bis(diphenylphosphino)propane |
|---|---|---|
| CAS Number | 60054-88-8 | 6737-42-4 |
| Molecular Formula | C₇H₁₇P | C₂₇H₂₆P₂ |
| Molecular Weight (g/mol) | 132.18 | 428.44 |
| Substituents | Isopropyl groups | Phenyl groups |
| Electronic Profile | Electron-donating | Electron-withdrawing (due to phenyl) |
| Steric Bulk | Moderate | High |
| Primary Applications | Metal coordination, catalysis | Catalysis, organometallic synthesis |
Key Observations:
- Electronic Effects : The isopropyl groups in Methylenebis[(propan-2-yl)phosphane] enhance electron density at the phosphorus center, favoring coordination to electron-poor metal centers. In contrast, phenyl groups in dppp withdraw electron density, stabilizing electron-rich metals .
- Steric Effects : The bulkier phenyl substituents in dppp create a more rigid coordination environment, whereas the smaller isopropyl groups allow greater flexibility in metal-ligand bonding .
Methylenebis[(propan-2-yl)phosphane]:
- Catalysis : Its electron-donating nature makes it suitable for reactions requiring reductive elimination or oxidative addition, such as cross-coupling reactions.
- For example, gold(I) phosphane compounds with similar ligands showed cytotoxicity in breast cancer cells (IC₅₀ = 3.46 µM in MDA-MB231 cells) .
1,3-Bis(diphenylphosphino)propane (dppp):
- Catalysis : Widely used in hydrogenation and hydroformylation due to its rigid backbone and ability to stabilize low-oxidation-state metals .
- Biological Activity : Phenyl-containing phosphane ligands are less hydrophilic, reducing their solubility in biological systems compared to alkylphosphanes. This impacts their efficacy in medicinal applications .
Binding Studies and Molecular Interactions
- Protein Binding : Gold(I) phosphane complexes with alkylphosphane ligands exhibit strong binding to plasma proteins (e.g., BSA, Ksv = 1.51–2.46 × 10⁴ M⁻¹), enhancing their bioavailability .
- DNA Interaction : Weaker binding to DNA (Ksv = 1.55–6.12 × 10³ M⁻¹) suggests that cytotoxicity in cancer cells is mediated through enzyme inhibition (e.g., DHFR, TrxR) rather than direct DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
